6-Bromo-4,8-dichloroquinoline
Overview
Description
6-Bromo-4,8-dichloroquinoline is a halogenated quinoline derivative characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring structure Quinoline itself is a heterocyclic aromatic organic compound with a fused benzene and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4,8-dichloroquinoline typically involves halogenation reactions starting from quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4,8-dichloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-bromo-4,8-dichloroquinone.
Reduction: Hydroquinoline derivatives, such as 6-bromo-4,8-dichlorohydroquinoline.
Substitution: Alkylated or arylated quinoline derivatives.
Scientific Research Applications
6-Bromo-4,8-dichloroquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-4,8-dichloroquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and chlorine atoms can influence the binding affinity and selectivity of the compound towards these targets, leading to desired biological effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
6-bromo-3,4-dichloroquinoline
4,7-dichloroquinoline
6-bromo-4,8-dichloroquinoline-3-carboxamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-bromo-4,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFLROVBQJWQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.